3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C12H11Cl2N3 and its molecular weight is 268.14. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Drug Development
Mishchuk et al. (2016) highlighted the use of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine cores in developing diverse functionalized building blocks. These non-flat, bicyclic heterocycles are valuable for designing lead-like compounds, particularly in anti-diabetes drug development (Mishchuk et al., 2016).
Structural Analysis and Synthesis
In structural chemistry, compounds like 3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine have been synthesized and structurally analyzed. For instance, Velavan et al. (1997) determined the structures of two 1,2,4-triazole derivatives, providing insights into their nearly planar molecular structure and stabilization through hydrogen bonds (Velavan et al., 1997).
Heterocyclic Chemistry and Drug Design
In the field of heterocyclic chemistry, these compounds are integral to the design and synthesis of new drugs. El-Kurdi et al. (2021) synthesized triazolopyridines using N-chlorosuccinimide for oxidative cyclization, highlighting their potential pharmaceutical applications (El-Kurdi et al., 2021).
Antimicrobial Activity
Xiao et al. (2014) investigated the in vitro antibacterial activity of pyridine derivatives, demonstrating the potential of this compound analogs in combating bacterial infections (Xiao et al., 2014).
Electrophilic Reaction Studies
Jones et al. (1981) explored the reactions of 1,2,3-triazolo[1,5-a]pyridine with various electrophiles, which is essential for understanding the chemical behavior of these compounds in different environments (Jones et al., 1981).
Mechanism of Action
Target of Action
The primary targets of 3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine are enzymes and receptors in the biological system . Triazole compounds, including this one, are capable of binding with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The compound interacts with its targets, primarily enzymes and receptors, through binding . This interaction can lead to changes in the function of these targets, affecting various biological activities . For instance, some derivatives of this compound have been found to inhibit microtubule polymerization , which can disrupt cell division and growth.
Biochemical Pathways
The affected pathways depend on the specific enzymes and receptors that the compound targets. For example, if the compound inhibits microtubule polymerization, it would affect the cell cycle and cell division . The downstream effects could include inhibited cell growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound inhibits microtubule polymerization, for example, it could lead to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine, like other triazolopyridines, is capable of binding in the biological system with a variety of enzymes and receptors
Cellular Effects
Similar compounds have shown to exhibit antiproliferative activities against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown promising antitumor activity in vitro .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3/c13-9-5-4-8(7-10(9)14)12-16-15-11-3-1-2-6-17(11)12/h4-5,7H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHCVFCKGLQHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C3=CC(=C(C=C3)Cl)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.